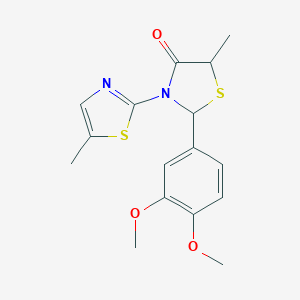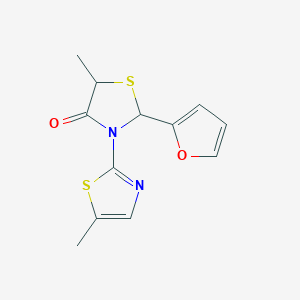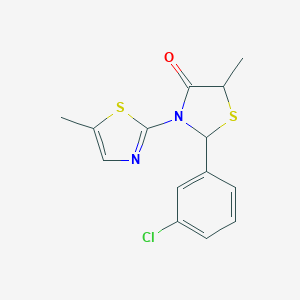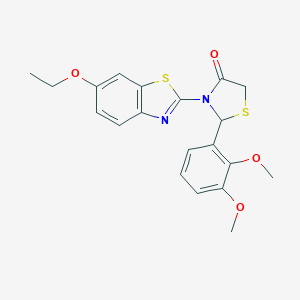![molecular formula C20H14ClN3O3 B277760 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B277760.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide, also referred to as TAK-063, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. TAK-063 is a selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders.
作用机制
TAK-063 acts as a selective antagonist of the dopamine D3 receptor, which is involved in several neuropsychiatric disorders. The compound binds to the receptor and blocks its activation, leading to a reduction in dopamine signaling. This reduction in dopamine signaling has been shown to have therapeutic effects in several neuropsychiatric disorders.
Biochemical and Physiological Effects:
TAK-063 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce dopamine signaling in the brain, leading to a reduction in drug-seeking behavior in animal models of drug addiction. TAK-063 has also been shown to have antipsychotic effects in animal models of schizophrenia. The compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
实验室实验的优点和局限性
TAK-063 has several advantages for lab experiments. The compound has high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. TAK-063 has also been shown to have good brain penetration and a long half-life, which makes it useful for studying the effects of dopamine signaling in the brain. However, TAK-063 has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for research on TAK-063. One potential direction is to study the compound's effects on other neuropsychiatric disorders, such as depression and anxiety. Another potential direction is to study the compound's effects on dopamine signaling in different regions of the brain. Additionally, there is a need for further studies on the safety and toxicity of TAK-063, as well as its potential for drug interactions. Finally, there is a need for further studies on the mechanism of action of TAK-063, including its effects on downstream signaling pathways.
合成方法
The synthesis of TAK-063 involves several steps, starting with the reaction of 2-chloro-5-nitropyridine with 2-aminophenol to form 2-chloro-5-(2-aminophenyl)pyridine. This intermediate is then reacted with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-amino-5-methoxybenzoic acid to form TAK-063.
科学研究应用
TAK-063 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. The compound has been shown to have high selectivity for the dopamine D3 receptor, which is involved in several neuropsychiatric disorders, including schizophrenia, depression, and drug addiction. TAK-063 has been shown to have antipsychotic effects in animal models of schizophrenia and has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
属性
产品名称 |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide |
|---|---|
分子式 |
C20H14ClN3O3 |
分子量 |
379.8 g/mol |
IUPAC 名称 |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H14ClN3O3/c1-26-14-5-2-4-12(10-14)19(25)23-16-11-13(7-8-15(16)21)20-24-18-17(27-20)6-3-9-22-18/h2-11H,1H3,(H,23,25) |
InChI 键 |
ZDWHNVYJAYCFLB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)








